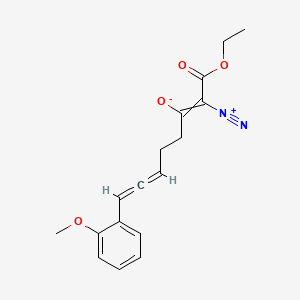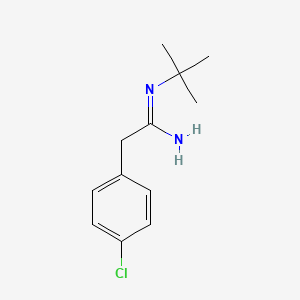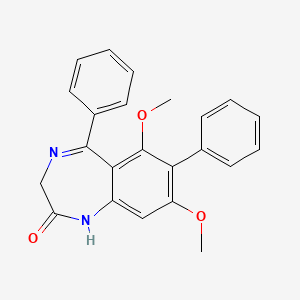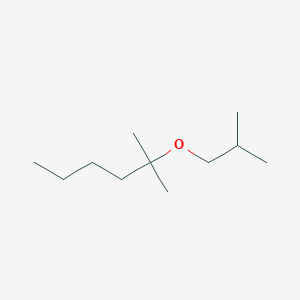
2-Methyl-2-(2-methylpropoxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2-methylpropoxy)hexane is an organic compound with the molecular formula C10H22O. It is a branched alkane with an ether functional group, making it a unique structure among hydrocarbons. This compound is often used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylpropoxy)hexane typically involves the reaction of 2-methyl-2-hexanol with 2-methylpropyl bromide in the presence of a strong base like sodium hydride. The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as potassium carbonate can also enhance the reaction efficiency and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-Methyl-2-(2-methylpropoxy)hexane can undergo oxidation reactions, typically forming ketones or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions are less common for this compound due to the stability of the ether bond.
Substitution: The compound can undergo substitution reactions, particularly at the ether oxygen, where it can be converted into other ethers or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as hydrobromic acid (HBr) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Substitution: Other ethers or alcohols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-methylpropoxy)hexane has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the extraction of lipophilic compounds from biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Methyl-2-(2-methylpropoxy)hexane exerts its effects is primarily through its role as a solvent. It interacts with various molecular targets by dissolving lipophilic substances, thereby facilitating their transport and reaction. The ether functional group allows for interactions with both polar and non-polar compounds, making it versatile in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylhexane: A similar branched alkane but lacks the ether functional group.
2-Methyl-2-propanol: Contains a hydroxyl group instead of an ether, making it more reactive in certain conditions.
2-Methyl-2-butene: An alkene with similar branching but different reactivity due to the presence of a double bond.
Uniqueness
2-Methyl-2-(2-methylpropoxy)hexane is unique due to its combination of a branched alkane structure with an ether functional group. This gives it a distinct set of chemical properties, such as higher stability and lower reactivity compared to similar compounds without the ether group.
Eigenschaften
CAS-Nummer |
835877-64-0 |
|---|---|
Molekularformel |
C11H24O |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
2-methyl-2-(2-methylpropoxy)hexane |
InChI |
InChI=1S/C11H24O/c1-6-7-8-11(4,5)12-9-10(2)3/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
KRZUZSQBGXTSGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)
![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)
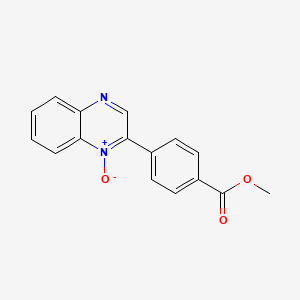

![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)
